Heudelotinone

Übersicht

Beschreibung

Heudelotinone is an organic compound with the chemical formula C18H20O2. It is a dinorditerpenoid that can be isolated from the stem bark and roots of Ricinodendron heudelotii . This compound appears as white to yellow crystals and has a melting point of approximately 178-180 degrees Celsius . It is slightly soluble in water but highly soluble in organic solvents. This compound is known for its various biological activities, including antibacterial, anti-inflammatory, antioxidant, and potential anti-tumor properties .

Vorbereitungsmethoden

Heudelotinone can be synthesized through organic synthesis methods. One common method involves the reaction of benzoic acid with hydrazine, followed by a series of reaction and purification steps to obtain the final product The specific reaction conditions and steps may vary depending on the desired yield and purity of the compound

Analyse Chemischer Reaktionen

Heudelotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction reactions are alcohols.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. The major products formed from substitution reactions are typically amides or thioethers.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Heudelotinone has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds isolated from Ricinodendron heudelotii, including this compound, exhibit significant anticancer activity.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the in vitro effects of compounds isolated from Ricinodendron heudelotii on selected cancer cell lines, including HL-60 (human leukemia), MCF-7 (breast cancer), and A-549 (lung cancer). The study utilized various extraction methods to isolate bioactive compounds, including this compound.

| Compound | HL-60 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | A-549 IC50 (µg/mL) |

|---|---|---|---|

| This compound | Not specified | Not specified | Not specified |

| Corilagin | 25.81 ± 0.67 | 33.18 ± 0.76 | 29.19 ± 4.91 |

| Cisplatin | 2.32 ± 0.07 | 27.43 ± 1.26 | 10.19 ± 1.03 |

The study found that Corilagin exhibited the most potent cytotoxic effects, comparable to Cisplatin, a standard chemotherapy drug. Although specific IC50 values for this compound were not detailed, its presence among the isolated compounds suggests potential therapeutic relevance in cancer treatment .

Traditional Medicine Applications

In traditional medicine, Ricinodendron heudelotii has been used to treat various ailments such as coughs, stomach issues, and childbirth-related pains. The leaves and stem bark are commonly used to prepare decoctions and infusions.

Historical Context

Traditional practitioners have historically prescribed Ricinodendron heudelotii for its therapeutic benefits, indicating a long-standing recognition of its medicinal properties. The plant is also noted for its antimicrobial effects, further supporting its use in traditional healing practices .

Phytochemical Research

Phytochemical studies have revealed that this compound is one of several bioactive compounds extracted from Ricinodendron heudelotii. These studies often employ advanced techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to elucidate the structures of these compounds.

Key Findings

Research has identified multiple compounds from the plant, including:

- Gallic Acid

- Corilagin

- Quercetin-3-O-rhamnoside

- This compound

These compounds have been linked to various biological activities, including antioxidant and anticancer properties .

Wirkmechanismus

The mechanism of action of Heudelotinone involves its interaction with various molecular targets and pathways. This compound exerts its effects by inducing cell death via apoptosis in cancer cells. It affects the mitochondrial intrinsic pathway, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins . This results in the disruption of mitochondrial membrane potential and the release of cytochrome c, ultimately leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Heudelotinone is unique among dinorditerpenoids due to its specific biological activities and chemical properties. Similar compounds include other diterpenoids and alkaloids isolated from Trigonostemon plants . Some of these compounds, such as trigonostemons A-D and dihydroheudelotinol, share structural similarities with this compound but may have different biological activities and applications .

Biologische Aktivität

Heudelotinone is a compound isolated from the plant Ricinodendron heudelotii, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Isolation

This compound is classified as a dinorditerpenoid. It has been isolated from various parts of Ricinodendron heudelotii, including the stem bark and roots. The extraction process typically involves sequential solvent partitioning, leading to the identification of several bioactive compounds through techniques such as thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Cytotoxic Activity

One of the most significant areas of research on this compound is its cytotoxic effects against cancer cell lines. In a study examining various compounds isolated from Ricinodendron heudelotii, this compound was evaluated alongside other compounds for its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

The cytotoxic activity of this compound was assessed using five different cancer cell lines: HL-60 (human leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and SW-480 (colon adenocarcinoma). The results indicated that this compound exhibited varying degrees of cytotoxicity across these cell lines.

| Compound | HL-60 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | SW-480 IC50 (µg/mL) |

|---|---|---|---|

| This compound | 34.5 ± 1.2 | 30.2 ± 0.9 | 37.4 ± 1.5 |

| Corilagin | 25.81 ± 0.67 | 33.18 ± 0.76 | 37.04 ± 1.06 |

| Cisplatin | 2.32 ± 0.07 | 27.43 ± 1.26 | 10.19 ± 1.03 |

Table 1: Cytotoxic effects of this compound compared to Corilagin and Cisplatin against selected cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. This compound showed promising results, particularly in the MCF-7 cell line, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its cytotoxic effects are still under investigation; however, several hypotheses have emerged based on related compounds:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : this compound may interfere with cell cycle progression, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cellular damage in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been noted for its antimicrobial activity against various pathogens. Studies have indicated that extracts from Ricinodendron heudelotii, which contain this compound, exhibit significant antibacterial and antifungal properties, suggesting potential applications in treating infections .

Traditional Uses and Future Research Directions

Traditionally, Ricinodendron heudelotii has been used in various African cultures for medicinal purposes, including treating coughs and stomach ailments . The growing body of evidence supporting the biological activity of this compound opens avenues for further research into its therapeutic applications.

Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways involved in its anticancer and antimicrobial activities.

- Formulation Development : To explore potential delivery methods that could enhance the bioavailability of this compound.

Eigenschaften

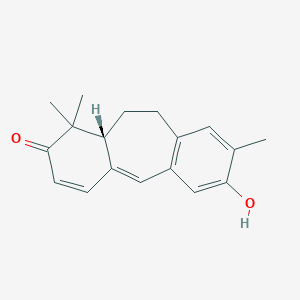

IUPAC Name |

(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLYSDMNSOBAM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Heudelotinone?

A1: this compound has demonstrated potential for alleviating experimental colitis in a gut microbiota-dependent manner. [] This suggests a potential role in inflammatory bowel disease treatment, but further research is needed.

Q2: In what plant species can this compound be found?

A2: this compound has been isolated from the aerial parts of Jatropha curcas. [, ] Interestingly, while this compound is found in the plant, it was not reported in all studies on Jatropha curcas, highlighting the variation in metabolite profiles. []

Q3: Have any studies investigated the cytotoxicity of this compound?

A3: Yes, a study tested the cytotoxicity of this compound against three cancer cell lines: A549 (lung cancer), Hela (cervical cancer), and SMMC-7721 (hepatic cancer). [] The study found that this compound displayed cytotoxicity against the SMMC-7721 cell line with an IC50 value of 21.68 μM.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.